(R,S)-1-Methyl-3-nicotinoylpyrrolidone (R,S)-1-Methyl-3-nicotinoylpyrrolidone
Brand Name: Vulcanchem
CAS No.: 125630-28-6
VCID: VC20744733
InChI: InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3
SMILES: CN1CCC(C1=O)C(=O)C2=CN=CC=C2
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

(R,S)-1-Methyl-3-nicotinoylpyrrolidone

CAS No.: 125630-28-6

VCID: VC20744733

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

(R,S)-1-Methyl-3-nicotinoylpyrrolidone - 125630-28-6

Description

Overview of (R,S)-1-Methyl-3-nicotinoylpyrrolidone

(R,S)-1-Methyl-3-nicotinoylpyrrolidone is a chemical compound with the molecular formula C11H12N2O2C_{11}H_{12}N_{2}O_{2}
and a molecular weight of 204.22 g/mol. It is classified under several synonyms, including 1-methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one and 1-methyl-3-nicotinoyl-2-pyrrolidone. The compound is recognized for its structural similarity to nicotine, which suggests potential interactions with nicotinic acetylcholine receptors, making it of interest in pharmacological research .

Synthesis

The synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone involves several organic chemistry techniques that may include the use of deuterated reagents for specific isotopic labeling. The synthetic route typically requires careful control of reaction conditions to ensure the integrity of the compound's structure.

Synthetic Route Example

A common synthetic pathway includes:

  • Formation of the Pyrrolidine Ring: Starting from appropriate precursors, the pyrrolidine ring is constructed through cyclization reactions.

  • Attachment of the Nicotinoyl Moiety: This is achieved via acylation reactions where nicotinic acid derivatives are introduced to the pyrrolidine structure.

  • Purification: The resulting product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for research applications.

Biological Activity and Applications

(R,S)-1-Methyl-3-nicotinoylpyrrolidone has been studied for its potential effects on neurotransmitter release and neuronal excitability, similar to nicotine's pharmacological profile. It serves as a biochemical probe in studying nicotinic acetylcholine receptors, which are implicated in various neurological processes .

Research Findings

Research indicates that compounds structurally related to (R,S)-1-Methyl-3-nicotinoylpyrrolidone can modulate neurotransmitter dynamics, making them valuable in pharmacological studies aimed at understanding addiction, cognition, and other neurological functions .

Potential Applications

The compound has potential applications in:

  • Pharmacological Research: Understanding receptor interactions and drug development.

  • Metabolic Studies: Utilizing stable isotope-labeled derivatives for tracing metabolic pathways .

CAS No. 125630-28-6
Product Name (R,S)-1-Methyl-3-nicotinoylpyrrolidone
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 1-methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one
Standard InChI InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3
Standard InChIKey SCVLPUZALILIEN-UHFFFAOYSA-N
SMILES CN1CCC(C1=O)C(=O)C2=CN=CC=C2
Canonical SMILES CN1CCC(C1=O)C(=O)C2=CN=CC=C2
Synonyms (+/-)-1-Methyl-3-(3-pyridinylcarbonyl)-2-pyrrolidinone;
PubChem Compound 4069086
Last Modified Sep 14 2023

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